N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C19H18BrClN4O2S |
|---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18BrClN4O2S/c1-2-25-17(11-27-16-9-5-14(21)6-10-16)23-24-19(25)28-12-18(26)22-15-7-3-13(20)4-8-15/h3-10H,2,11-12H2,1H3,(H,22,26) |
InChI Key |
INNTWZVCPHVIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a suitable base.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study the effects of specific chemical modifications on biological activity.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Oxadiazole Cores : Oxadiazole derivatives (e.g., 7o) exhibit stronger antibacterial activity, likely due to enhanced electrophilicity and membrane penetration .
- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) improve target binding via hydrophobic or dipole interactions. For instance, the 4-bromophenyl group in the target compound enhances lipophilicity compared to 2-fluorophenyl analogs .
- Positional Isomerism : Substituting the triazole’s position 4 with ethyl (target) vs. phenyl () alters steric bulk, impacting enzyme binding (e.g., cyclohexylmethyl in increases steric hindrance for HIV-1 RT) .
Crystallographic and Computational Insights
- Structural Analysis: SHELX-refined crystal structures () reveal that the target compound’s (4-chlorophenoxy)methyl group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzymes .
- Docking Studies : Derivatives with pyridinyl or nitro groups () showed stronger binding to α-chymotrypsin and HIV-1 RT via H-bonding and hydrophobic interactions .
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step reactions, focusing on constructing the triazole core, introducing sulfanyl and acetamide groups, and attaching substituents. Key steps include:
- Step 1: Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives under reflux in solvents like ethanol or tetrahydrofuran (THF) .
- Step 2: Sulfur alkylation using thioacetamide or mercapto intermediates in the presence of a base (e.g., K₂CO₃) in dichloromethane (DCM) at room temperature .
- Step 3: Acetamide coupling via nucleophilic substitution, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
Optimization Strategies:
- Temperature Control: Maintain reflux (~80°C) during cyclization to prevent side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Purification: Employ column chromatography or recrystallization to isolate high-purity products .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Answer:
A combination of techniques ensures accurate structural elucidation:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign signals for aromatic protons (δ 7.2–8.1 ppm), triazole carbons (δ 150–160 ppm), and sulfanyl groups (δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, observing [M+H]⁺ peaks matching theoretical values .
- X-ray Crystallography: Resolve 3D structure using SHELXL software for refinement. Example parameters:
Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electron Density Distribution: Identify nucleophilic/electrophilic sites using molecular electrostatic potential (MEP) maps .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., smaller gaps correlate with higher reactivity) .
- Reaction Pathways: Simulate intermediates in sulfanyl group substitution or triazole ring formation to optimize synthesis .
Methodology:
- Software: Gaussian 16 or ORCA for geometry optimization (B3LYP/6-31G* basis set).
- Validation: Compare computed IR spectra with experimental data to confirm accuracy .
Advanced: What strategies resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?
Answer:
Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects. Mitigation strategies include:
- Cross-Validation:
- Dynamic NMR: Analyze variable-temperature ¹H NMR to identify conformational flexibility .
- High-Resolution MS: Confirm molecular formula to rule out isobaric interferences .
Case Study:
In , crystallographic data (R-factor = 0.038) validated NMR assignments, resolving initial ambiguities in sulfanyl group positioning .
Advanced: What in vitro assays evaluate the bioactivity of this compound, particularly its interaction with biological targets?
Answer:
Bioactivity assessment focuses on:
- Enzyme Inhibition Assays:
- Kinase Inhibition: Measure IC₅₀ values using ATPase activity assays (e.g., ADP-Glo™) .
- Antimicrobial Activity: Conduct microdilution assays against bacterial/fungal strains (MIC ≤ 16 µg/mL indicates potency) .
- Receptor Binding Studies:
Data Interpretation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
